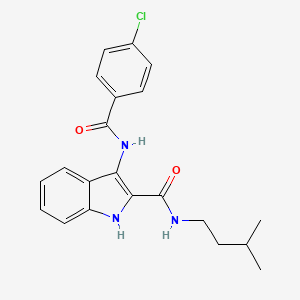

3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide” is likely to be an organic compound consisting of an indole core, which is a common structure found in many natural products and pharmaceuticals. The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of amides and chloroaromatics . For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the chloroaromatic group could undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the chloroaromatic group could increase the compound’s density and make it less soluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry Intermediates

Indole derivatives, including those similar to 3-(4-chlorobenzamido)-N-isopentyl-1H-indole-2-carboxamide, serve as crucial intermediates in medicinal chemistry. Synthetic strategies have been developed for the synthesis of diversely functionalized indoles, such as 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which are valuable in drug discovery and development. These methods enable the scalable production of indoles for further elaboration, highlighting their versatility and importance in creating pharmacologically active compounds (Grant et al., 2011).

Antituberculosis Agents

Indole-2-carboxamides have emerged as a promising class of antituberculosis agents. Phenotypic screening against mycobacteria identified these compounds for their low micromolar potency against Mycobacterium tuberculosis. Structural modifications have led to analogs with improved metabolic stability and in vitro activity, underscoring the potential of indole-2-carboxamides in tuberculosis treatment. The development of these compounds, including lead candidates with favorable pharmacokinetic properties, demonstrates the therapeutic promise of indole derivatives in combating tuberculosis (Kondreddi et al., 2013).

Anticancer Activity

Research has also explored the anticancer potential of indole derivatives. Novel synthetic strategies have enabled the development of indole-2-carboxamides with potent in vitro and in vivo anticancer activities. These compounds have shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and possess favorable pharmacokinetic properties. The dual inhibition of histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) by certain indole derivatives highlights their multifaceted mechanism of action against cancer (Cheng et al., 2020).

Direcciones Futuras

The study of novel indole-containing compounds is a vibrant area of research in medicinal chemistry, with potential applications in the development of new pharmaceuticals . Further studies could explore the biological activity of this compound, its mechanism of action, and its potential uses in medicine.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

It’s known that compounds with similar structures can interact with their targets in various ways, such as by binding to a specific site on the target molecule, thereby altering its function . This can result in changes to the target’s activity, which can have downstream effects on various cellular processes.

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, often as a result of their interaction with their primary targets . The downstream effects of these interactions can include changes in cellular metabolism, signal transduction, and other key cellular processes.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration . These properties can significantly impact the compound’s effectiveness as a therapeutic agent.

Result of Action

The effects can be inferred based on the compound’s interactions with its targets and the resulting changes in cellular processes . These effects can range from changes in enzyme activity to alterations in cellular signaling pathways.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the activity and stability of similar compounds . These factors can also affect the compound’s efficacy, by influencing its absorption, distribution, metabolism, and excretion.

Propiedades

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(3-methylbutyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-13(2)11-12-23-21(27)19-18(16-5-3-4-6-17(16)24-19)25-20(26)14-7-9-15(22)10-8-14/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFJQFBCBPLWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol](/img/structure/B2982729.png)

![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)

![4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B2982735.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chloro-N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2982742.png)

![N-Methyl-N-[2-oxo-2-[(1R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl]ethyl]prop-2-enamide](/img/structure/B2982744.png)

![Ethyl 4-(3-amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2982750.png)

![2-[Bis(methylsulfonyl)amino]benzonitrile](/img/structure/B2982751.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)